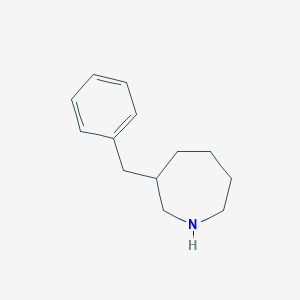
3-Benzylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylazepane is a heterocyclic organic compound featuring a seven-membered azepane ring with a benzyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylazepane typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of benzazepines, which can be achieved through various catalytic processes . Another approach involves the cyclization of azepane derivatives using reagents such as phosphorus pentasulfide and morpholine .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds like 3,3-dichloroazepan-2-one, followed by treatment with morpholine and subsequent hydrolysis . These methods ensure the scalability and efficiency required for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylazepane undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive, and oxidation can lead to the formation of benzoic acids.
Reduction: Reduction reactions can modify the azepane ring, potentially leading to different derivatives.
Substitution: The benzyl group can undergo substitution reactions, often using reagents like N-bromosuccinimide (NBS) for bromination.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using catalytic hydrogenation methods.
Substitution: NBS for bromination reactions.
Major Products:
Oxidation: Benzoic acids.
Reduction: Various reduced azepane derivatives.
Substitution: Benzyl halides and other substituted benzyl derivatives.
Scientific Research Applications
3-Benzylazepane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzylazepane involves its interaction with various molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors, influencing their activity and leading to potential anxiolytic effects . The compound’s structure allows it to modulate specific pathways, making it a candidate for drug development.
Comparison with Similar Compounds
Azepane: A simpler seven-membered ring without the benzyl group.
Benzazepine: Contains a fused benzene ring, offering different pharmacological properties.
Azepanedione: Features additional functional groups, such as oximes, which can enhance biological activity.
Uniqueness: 3-Benzylazepane stands out due to its specific benzyl substitution, which imparts unique chemical reactivity and potential biological activities. This structural feature differentiates it from other azepane derivatives and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-benzylazepane |
InChI |
InChI=1S/C13H19N/c1-2-6-12(7-3-1)10-13-8-4-5-9-14-11-13/h1-3,6-7,13-14H,4-5,8-11H2 |
InChI Key |
SLUVIYDZZNFGFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


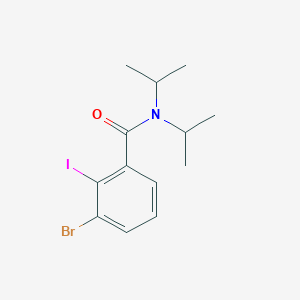
![tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate](/img/structure/B13849294.png)
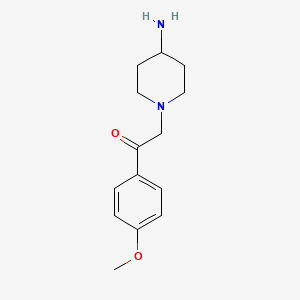
![[4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate](/img/structure/B13849301.png)
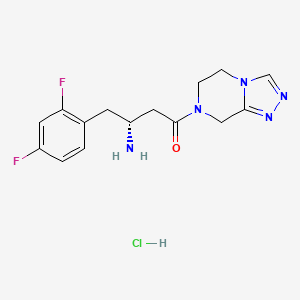
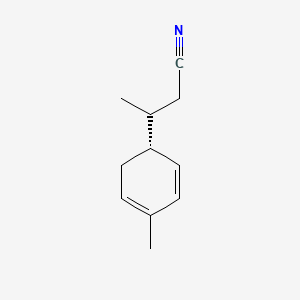
![Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate](/img/structure/B13849312.png)
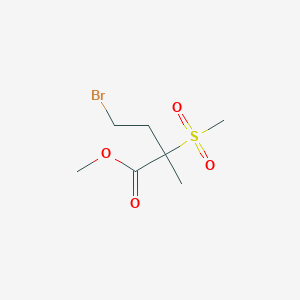
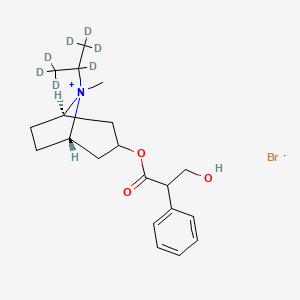
![1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13849329.png)
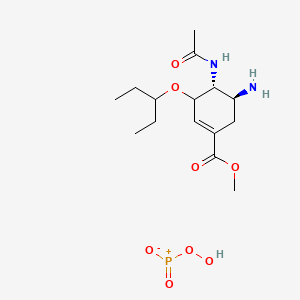
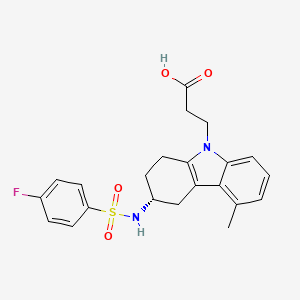
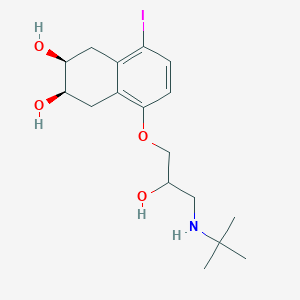
![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13849367.png)
